molecular formula C10H13ClFNO B1398552 (S)-2-(4-fluorophenyl)morpholine hydrochloride CAS No. 503860-58-0

(S)-2-(4-fluorophenyl)morpholine hydrochloride

Cat. No.: B1398552
CAS No.: 503860-58-0
M. Wt: 217.67 g/mol
InChI Key: OVIHXYHYVKMHCN-HNCPQSOCSA-N
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Description

(S)-2-(4-fluorophenyl)morpholine hydrochloride is a chemical compound that belongs to the class of morpholine derivatives Morpholine is a heterocyclic amine that features both amine and ether functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(4-fluorophenyl)morpholine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-fluoroaniline and (S)-glycidol.

    Coupling Reaction: The 4-fluoroaniline undergoes a coupling reaction with (S)-glycidol in the presence of a suitable catalyst to form the intermediate compound.

    Cyclization: The intermediate compound is then cyclized to form the morpholine ring.

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt of (S)-2-(4-fluorophenyl)morpholine.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(4-fluorophenyl)morpholine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are often employed.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted morpholine compounds.

Scientific Research Applications

(S)-2-(4-fluorophenyl)morpholine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-2-(4-fluorophenyl)morpholine hydrochloride involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances the compound’s ability to bind to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: The parent compound, morpholine, lacks the fluorophenyl group and has different chemical properties and applications.

    2-(4-chlorophenyl)morpholine: This compound has a chlorophenyl group instead of a fluorophenyl group, resulting in different reactivity and biological activity.

    2-(4-bromophenyl)morpholine: The presence of a bromophenyl group in this compound also leads to distinct chemical and biological properties.

Uniqueness

(S)-2-(4-fluorophenyl)morpholine hydrochloride is unique due to the presence of the fluorophenyl group, which imparts specific chemical reactivity and potential biological activities that are not observed in its analogs with different substituents.

Properties

IUPAC Name

(2S)-2-(4-fluorophenyl)morpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO.ClH/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10;/h1-4,10,12H,5-7H2;1H/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVIHXYHYVKMHCN-HNCPQSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H](CN1)C2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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